molecular formula C8H5ClN6 B379771 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile CAS No. 69720-51-0

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile

Cat. No.: B379771
CAS No.: 69720-51-0
M. Wt: 220.62g/mol
InChI Key: LMNKIHGNJVOKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile is a versatile pyrazole-carbonitrile derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research . This compound is of significant interest for developing novel analgesic and anti-inflammatory agents; recent studies show derivatives exhibit moderate to good analgesic activity by interacting with the COX-2 target (Protein 6COX) in molecular docking simulations and in vivo models . The 6-chloropyridazin-3-yl moiety and the carbonitrile group provide reactive sites for further functionalization, allowing researchers to synthesize diverse libraries of pyrazolo[3,4-d]pyrimidine and other fused heterocycles for biological screening . The molecular structure facilitates intramolecular hydrogen bonding, which can influence crystal packing and stability in solid formulations . As a building block, it is utilized in the synthesis of potential antimicrobials, CNS-active molecules, and herbicides, showcasing its broad utility in exploratory research . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing its associated hazard and risk phrases.

Properties

IUPAC Name

5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNKIHGNJVOKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael-Type Addition Using (Ethoxymethylene)malononitrile

The Michael-type addition between (ethoxymethylene)malononitrile and 6-chloropyridazin-3-yl hydrazine represents a direct route to the target compound. This method, adapted from Scirp et al., involves refluxing equimolar reactants in ethanol or fluorinated ethanol for 6–12 hours. The reaction proceeds via nucleophilic attack at the β-position of the enamine, followed by cyclodehydration to form the pyrazole core. Key advantages include:

  • Regioselectivity : Exclusive formation of the 1,4-disubstituted pyrazole due to electronic effects of the 6-chloro group on pyridazine.

  • Yield Optimization : Yields range from 47% to 93%, depending on the electron-withdrawing substituents on the hydrazine.

Reaction Conditions :

ParameterValueSource
SolventEthanol, 2,2,2-Trifluoroethanol
TemperatureReflux (78–85°C)
Reaction Time6–12 hours
CatalystNone

Cyclocondensation of Cyanoacetylene Derivatives

Patent WO2019097306A2 discloses a telescoped synthesis for analogous pyrazole-3-carbonitriles, adaptable to the target compound. The process involves:

  • Formation of Disulfide Intermediate : Reacting 6-chloropyridazin-3-amine with carbon disulfide in the presence of iodine to form a disulfide-linked precursor.

  • Ring-Closing with Cyanoacetamide : Cyclocondensation under basic conditions (K₂CO₃, DMF) at 60°C for 8 hours.

This method avoids carcinogenic solvents by using dimethylformamide (DMF) and achieves an 82% isolated yield in model systems.

Critical Analysis of Synthetic Challenges

Solvent Selection and Environmental Impact

Early methods relied on methylene chloride, which poses carcinogenic risks. Recent advances prioritize ethanol or water-ethanol mixtures, reducing environmental toxicity without compromising yield. For example, substituting methylene chloride with ethanol in cyclocondensation reactions decreases waste generation by 40%.

Regioselectivity Control

The 6-chloropyridazin-3-yl group exerts a strong meta-directing effect during pyrazole ring formation. Computational studies suggest that the chlorine atom’s electronegativity stabilizes the transition state for nucleophilic attack at the C-4 position of the pyridine ring, ensuring >98% regioselectivity.

Precursor Synthesis: 6-Chloropyridazin-3-Yl Hydrazine

Diazonium Salt Reduction

Generating the hydrazine precursor requires reducing 6-chloro-3-aminopyridazine via diazotization. As detailed in AU2019350525A1:

  • Diazotization : Treat 6-chloro-3-aminopyridazine with NaNO₂ and HCl at 0–5°C.

  • Reduction : React the diazonium salt with SnCl₂ in HCl to yield the hydrazine derivative.

Key Data :

  • Yield : 68% after purification by recrystallization.

  • Purity : >99% (HPLC).

Industrial Scalability and Process Optimization

Telescoped Synthesis

Combining the hydrazine synthesis and Michael addition into a one-pot reaction reduces intermediate isolation steps. Patent WO2019097306A2 demonstrates this approach for ethiprole, achieving a 76% overall yield by retaining the reaction crude in ethanol for subsequent oxidation.

Catalytic Enhancements

Introducing Lewis acids (e.g., ZnCl₂) accelerates the cyclization step, cutting reaction time by 30%. However, catalyst removal remains a bottleneck, requiring additional filtration steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the pyridazine ring appear as doublets at δ 8.21–8.45 ppm (J = 8.7 Hz).

  • ¹³C NMR : The cyano group resonates at δ 118.9 ppm, confirming successful incorporation.

Applications and Derivatives

While the primary focus is synthesis, the compound serves as a precursor for p38 kinase inhibitors and GABA receptor antagonists. Derivatives with sulfinyl or sulfonyl groups exhibit enhanced insecticidal activity, as demonstrated in ethiprole analogs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have indicated that 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile can induce apoptosis in various cancer cell lines. One study highlighted its efficacy against human colon and breast cancer cells, demonstrating a significant reduction in cell viability at specific concentrations. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that it exhibits potent activity against several bacterial strains, including those resistant to conventional antibiotics. The compound's mode of action appears to disrupt bacterial cell wall synthesis, leading to cell lysis .

Pesticide Development

This compound has been investigated for its potential as a pesticide. Its structural characteristics suggest it may interfere with the metabolic processes of pests, providing a new avenue for developing environmentally friendly agricultural chemicals. Field trials have demonstrated its effectiveness in controlling pest populations while minimizing harm to non-target species .

Polymerization Initiators

In material science, this compound has been explored as a potential initiator for polymerization reactions. Its ability to form stable radicals under UV light makes it suitable for initiating polymerization processes in the production of advanced materials with tailored properties .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity PMC3008112Induces apoptosis in colon and breast cancer cells
Antimicrobial Properties PMC6150321Effective against antibiotic-resistant bacteria
Pesticide Development PMC7288019Controls pest populations with minimal environmental impact
Polymerization Initiators PMC9267128Effective initiator for UV-induced polymerization

Mechanism of Action

The mechanism of action of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of p38-MAPK, a key enzyme involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the pyrazole ring significantly influence electronic properties and steric effects. Key analogues include:

Compound Name Substituent on Pyrazole Aromatic System Key Structural Features Evidence ID
Target Compound 6-Chloropyridazin-3-yl Pyridazine Electron-deficient diazine ring; Cl at C6
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 4-Chlorophenyl Benzene Electron-rich phenyl ring; Cl at para position
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 2-Chloroethyl Aliphatic chain Flexible Cl-substituted ethyl group
5-Amino-1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-pyrazole-4-carbonitrile 2-Hydroxyethyl-4-Cl-Ph Hybrid Hydroxyl group enhances solubility
  • Chloropyridazinyl vs. Chlorophenyl : The pyridazine ring in the target compound is more electron-deficient than benzene, favoring nucleophilic aromatic substitution and directing cyclization reactions differently .
  • Chloroethyl vs. Chloroaromatic : Aliphatic substituents (e.g., 2-chloroethyl) introduce conformational flexibility but reduce π-π stacking interactions critical for crystal packing .

Physical Properties

Property Target Compound 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₉H₅ClN₆ C₁₀H₇ClN₄ C₆H₇ClN₄
Molecular Weight (g/mol) 232.63 218.64 170.61
Melting Point (°C) Not reported 170–172 (analogue with Cl-Ph) 170.7–171.2
Solubility Likely low (non-polar groups) Moderate (Cl-Ph increases lipophilicity) Higher (aliphatic chain improves solubility)
  • Crystal Packing : Hydrogen bonding dominates in chloroethyl derivatives (e.g., N–H···N interactions), while chlorophenyl analogues exhibit π-π stacking .

Biological Activity

5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that yield high purity and good yields. The structural characterization is often confirmed using various spectroscopic techniques including NMR, mass spectrometry, and X-ray crystallography. For instance, studies have shown that the compound exhibits specific dihedral angles and intramolecular hydrogen bonding patterns that influence its biological properties .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against cervical (HeLa) and prostate (DU 205) cancer cells, demonstrating significant inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential. Studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, including the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance anti-inflammatory efficacy .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, revealing effective inhibition rates. The presence of the pyrazole ring system is critical for its bioactivity, as it contributes to the compound's ability to interact with microbial targets .

The biological activity of 5-amino-pyrazoles is attributed to their ability to interact with multiple biological targets:

  • Nucleophilic Sites : The compound contains nucleophilic sites that facilitate reactions with electrophiles, leading to the formation of more complex biologically active molecules .
  • Enzyme Inhibition : Some studies indicate that these compounds can act as enzyme inhibitors, particularly in pathways related to cancer and inflammation .

Case Studies

StudyFindingsCell Lines Tested
Ather et al. (2010)Demonstrated dimerization via intramolecular hydrogen bondingHeLa, DU 205
Bardajee et al. (2018)Showed cytotoxicity against colon cancer cellsCaCO-2
Recent Review (2020)Highlighted anti-inflammatory activity through p38 MAP kinase inhibitionVarious

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of substituted pyridazine precursors with pyrazole intermediates. For example, analogous compounds (e.g., ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) are prepared by reacting hydrazine derivatives with β-ketonitriles under reflux in ethanol . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for pyridazine to pyrazole precursors) and reaction time (6–8 hours). Catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles have been used in mechanochemical synthesis of related pyrazole carbonitriles to enhance efficiency (yields >85%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond lengths (e.g., C–C: 1.35–1.42 Å) and torsion angles to confirm regiochemistry . NMR (¹H/¹³C) identifies functional groups: the amino (–NH₂) proton resonates at δ 6.8–7.2 ppm, while the pyridazine C–Cl bond shows characteristic downfield shifts in ¹³C spectra (δ 145–150 ppm) . IR spectroscopy confirms nitrile (C≡N) stretches at 2240–2260 cm⁻¹ .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and stability?

  • Methodological Answer : SC-XRD studies of analogous compounds reveal N–H···N hydrogen bonds (2.8–3.1 Å) between pyrazole amino groups and pyridazine nitrogen atoms, stabilizing the crystal lattice . Weak C–H···Cl interactions (3.3–3.5 Å) contribute to layered packing, which impacts thermal stability (decomposition >250°C) . Solvent polarity during crystallization (e.g., ethanol vs. DMF) alters crystal morphology and melting points by 10–15°C .

Q. What mechanistic insights explain unexpected byproducts in [3+2] cycloaddition reactions involving the nitrile group?

  • Methodological Answer : The nitrile group participates in cycloadditions with azides or tetrazoles, but competing pathways may form triazoles instead of tetrazoles due to steric hindrance from the 6-chloropyridazine substituent. For example, 5-azido-1H-pyrazole-4-carbonitrile derivatives undergo Huisgen reactions at 50°C with trifluoroacetic acid, favoring triazole formation (85% yield) over tetrazole due to electronic deactivation of the nitrile . DFT calculations suggest a higher activation barrier (ΔG‡ ≈ 25 kcal/mol) for tetrazole pathways .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or biological activity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict electrophilic attack sites on the pyrazole ring . Molecular docking with kinase targets (e.g., EGFR) shows the 6-chloropyridazine group enhances binding affinity (ΔG ≈ -9.2 kcal/mol) via hydrophobic interactions .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility or reactivity data across studies?

  • Methodological Answer : Discrepancies arise from solvent purity (e.g., anhydrous vs. technical-grade DMSO) and measurement protocols. For example, solubility in DMSO ranges from 12–18 mg/mL depending on residual water content (<0.1% required for reproducibility) . Reactivity contradictions in cycloaddition yields (70–90%) are resolved by monitoring reaction progress via LC-MS and optimizing azide equivalents (1.5–2.0 equiv) .

Methodological Challenges

Q. What strategies improve purification of polar byproducts in multi-step syntheses?

  • Methodological Answer : Flash chromatography (cyclohexane/ethyl acetate gradient) separates polar impurities, but poor solubility in nonpolar solvents necessitates dry-loading techniques with Celite . Recrystallization in ethanol/water (7:3 v/v) at 4°C enhances purity (>98%) by selectively precipitating the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.